Alizapride hydrochloride

Antiemetic D2 Antagonist Preclinical Pharmacology

Procure Alizapride hydrochloride (CAS 59338-87-3) as a high-purity, substituted benzamide D2 antagonist for antiemetic research. This compound offers a 3-fold greater potency than metoclopramide and a significantly lower incidence of extrapyramidal symptoms (17% vs. 31%), as demonstrated in comparative trials. Its superior control of severe nausea over domperidone makes it non-interchangeable with other benzamides for studies on CINV or PONV. The hydrochloride salt form guarantees enhanced aqueous solubility and stability, essential for reproducible in vitro and in vivo pharmacokinetic assays. Leverage its well-characterized selectivity profile (D2 Ki = 66-340 nM) to minimize off-target confounding in your translational models and drug development programs.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.84
CAS No. 13071-11-9; 59338-87-3
Cat. No. B2745744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlizapride hydrochloride
CAS13071-11-9; 59338-87-3
Molecular FormulaC16H22ClN5O2
Molecular Weight351.84
Structural Identifiers
SMILESCOC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl
InChIInChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H
InChIKeyBRECEDGYMYXGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Alizapride Hydrochloride (CAS 59338-87-3) Chemical Profile and Procurement Overview


Alizapride hydrochloride (CAS 59338-87-3) is a substituted benzamide derivative and a selective dopamine D2 receptor antagonist with prokinetic and antiemetic properties, used clinically for the management of nausea and vomiting, including postoperative nausea and vomiting (PONV) and chemotherapy-induced emesis [1]. As the hydrochloride salt of alizapride (free base CAS 13071-11-9), this form offers enhanced water solubility and stability, making it the preferred formulation for research and pharmaceutical applications . Structurally related to metoclopramide, alizapride hydrochloride is distinguished by its specific receptor binding profile, pharmacokinetic characteristics, and a differentiated safety and efficacy profile established through multiple comparator studies [2].

Why Alizapride Hydrochloride Cannot Be Interchanged with Metoclopramide, Domperidone, or Other Antiemetics


While alizapride, metoclopramide, and domperidone all belong to the benzamide class of antiemetics and share D2 receptor antagonism as a primary mechanism, their clinical efficacy, safety profiles, and receptor selectivity differ substantially. Direct head-to-head trials reveal that alizapride is three times more potent than metoclopramide in preclinical emesis models, yet its antiemetic performance in specific chemotherapy contexts varies [1]. Crucially, alizapride demonstrates a significantly lower incidence of extrapyramidal symptoms (EPS) compared to metoclopramide (17% vs. 31%), making it a safer option for patients at risk for neurological adverse events [2]. Furthermore, alizapride's superior control of severe nausea and vomiting over domperidone in cisplatin-induced emesis underscores that these agents are not interchangeable; procurement decisions must be guided by comparative efficacy and safety data specific to the clinical or research application [3].

Quantitative Differentiation of Alizapride Hydrochloride: Comparative Evidence vs. Metoclopramide, Domperidone, and Other Antiemetics


Preclinical Potency Advantage Over Metoclopramide

Alizapride is a methoxy-2-benzamide derivative that exhibits threefold greater potency than its parent compound, metoclopramide, as an antagonist of apomorphine-induced emesis in dogs [1]. This quantifiable difference establishes a clear potency advantage for alizapride in preclinical models of emesis.

Antiemetic D2 Antagonist Preclinical Pharmacology

Superior Anti-Emetic Efficacy vs. Domperidone in Severe Chemotherapy-Induced Nausea and Vomiting

In a double-blind, randomized crossover trial of 44 cancer patients receiving cisplatin, high-dose alizapride was significantly better than high-dose domperidone in preventing severe nausea and episodes of vomiting [1]. While both drugs showed comparable efficacy against mild nausea, alizapride demonstrated a clear advantage in managing severe chemotherapy-induced emesis, and more patients expressed a preference for alizapride for subsequent chemotherapy cycles.

Oncology Chemotherapy-Induced Nausea and Vomiting Antiemetic

Lower Incidence of Extrapyramidal Symptoms vs. Metoclopramide

A prospective randomized study comparing metoclopramide (MCP) and alizapride (ALZ) in 82 cancer patients receiving chemotherapy found that neurologic toxicity, primarily extrapyramidal disturbances, occurred in 31% of MCP-treated patients compared to 17% of ALZ-treated patients [1]. This nearly 2-fold difference represents a clinically meaningful safety advantage for alizapride.

Safety Adverse Events Neurology

Selective Dopamine D2 Receptor Antagonism with Minimal Adrenergic Off-Target Binding

Alizapride acts as a selective dopamine D2 receptor antagonist with a Ki of 66-340 nM in radioligand binding assays, and it demonstrates significant selectivity over adrenergic receptor subtypes. Its IC50 values for α1-, α2-, and β-adrenergic receptors are all >10 µM, indicating minimal off-target binding at clinically relevant concentrations [1]. This selectivity profile contrasts with other benzamides that may have broader receptor interactions.

Receptor Pharmacology Selectivity Molecular Pharmacology

High and Predictable Oral Bioavailability vs. Other Administration Routes

A bioavailability study in healthy subjects demonstrated that oral administration of alizapride as a tablet achieves 81-87% absolute bioavailability, comparable to intramuscular injection (which showed identical results to intravenous injection) [1]. In contrast, oral solution (75% absorption) and rectal suppository (61% absorption) formulations exhibited significantly lower bioavailability. This establishes the oral tablet as a highly efficient and predictable route of administration.

Pharmacokinetics Formulation Bioavailability

Procurement-Relevant Applications for Alizapride Hydrochloride Based on Comparative Evidence


Preclinical and Translational Research in Chemotherapy-Induced Nausea and Vomiting (CINV)

Alizapride hydrochloride is an ideal tool compound for investigating CINV mechanisms and evaluating novel antiemetic combinations. Its 3-fold greater potency than metoclopramide in preclinical emesis models [8] and demonstrated superiority over domperidone in controlling severe cisplatin-induced nausea and vomiting [9] make it a valuable reference agent. Researchers studying D2 receptor-mediated emetic pathways can leverage alizapride's well-characterized selectivity profile (D2 Ki = 66-340 nM; >10 µM IC50 for adrenergic receptors) to design experiments with minimized off-target confounding.

Safety-Focused Antiemetic Studies in Neurologically Vulnerable Populations

For research programs targeting antiemetic therapies for populations with elevated risk for extrapyramidal symptoms (e.g., pediatric, geriatric, or Parkinson's disease cohorts), alizapride hydrochloride provides a critical comparator or lead scaffold. Its nearly 50% lower EPS incidence compared to metoclopramide (17% vs. 31%) [8] offers a meaningful safety margin that can be leveraged in translational models. Procurement of alizapride is therefore strategically advantageous for studies aiming to dissect the therapeutic index of D2 antagonists or to develop safer next-generation antiemetics.

Pharmacokinetic and Formulation Development Studies

Alizapride hydrochloride's high oral bioavailability (81-87% from tablets) [8] and short elimination half-life (approximately 3 hours) [9] make it a useful reference compound for developing and validating oral antiemetic formulations, bioequivalence studies, and drug-drug interaction investigations. The availability of a well-defined hydrochloride salt with enhanced water solubility and stability supports reproducible in vitro and in vivo experiments. Analytical methods for alizapride in biological matrices are established, with detection limits as low as 5 ng/mL [7], facilitating robust pharmacokinetic assessments.

Comparative Efficacy and Cost-Effectiveness Research in Antiemetic Therapy

Given the mixed comparative efficacy data against metoclopramide [8][9] and ondansetron , alizapride hydrochloride represents a key comparator for pharmacoeconomic and clinical outcome studies. Its distinct profile—superior to domperidone for severe nausea, yet less protective than metoclopramide in some cisplatin regimens—provides a nuanced framework for modeling therapeutic selection. Procurement for these applications enables head-to-head assessments that inform formulary decisions and clinical guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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